molecular formula C11H12N2O6 B13806034 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate CAS No. 2185-07-1

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate

Cat. No.: B13806034
CAS No.: 2185-07-1
M. Wt: 268.22 g/mol
InChI Key: YOMFKTQKPPEDRZ-UHFFFAOYSA-N
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Description

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C10H12N2O6 It is a derivative of carbamic acid and is characterized by the presence of a nitrophenyl group, an ethoxycarbonyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Nitrophenol reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form 4-nitrophenyl ethyl carbonate.

    Step 2: The intermediate 4-nitrophenyl ethyl carbonate is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol, ethyl carbonate, and methylamine.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Hydrogen gas and a catalyst (e.g., palladium on carbon) under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrophenol, ethyl carbonate, and methylamine.

    Reduction: 4-aminophenyl (ethoxycarbonyl)methylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxycarbonyl and methylcarbamate groups can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the ethoxycarbonyl group.

    Ethyl (4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a methyl group.

    4-Nitrophenyl methylcarbamate: Similar structure but lacks the ethoxycarbonyl group.

Uniqueness

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is unique due to the presence of both the ethoxycarbonyl and methylcarbamate groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2185-07-1

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate

InChI

InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)

InChI Key

YOMFKTQKPPEDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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